molecular formula C21H25NO2 B4022335 10-(2-adamantylidene)-4-ethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

10-(2-adamantylidene)-4-ethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No.: B4022335
M. Wt: 323.4 g/mol
InChI Key: KGLHNUDTVFYQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(2-adamantylidene)-4-ethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex organic compound known for its unique structural features and significant biological activities. This compound belongs to the class of cyclic imides, which are known for their diverse applications in pharmaceuticals and materials science.

Preparation Methods

The synthesis of 10-(2-adamantylidene)-4-ethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of adamantylidene derivatives with azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

10-(2-adamantylidene)-4-ethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

10-(2-adamantylidene)-4-ethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

10-(2-adamantylidene)-4-ethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione can be compared with other cyclic imides and adamantylidene derivatives. Similar compounds include:

Properties

IUPAC Name

10-(2-adamantylidene)-4-ethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-2-22-20(23)18-14-3-4-15(19(18)21(22)24)17(14)16-12-6-10-5-11(8-12)9-13(16)7-10/h3-4,10-15,18-19H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLHNUDTVFYQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2C3C=CC(C2C1=O)C3=C4C5CC6CC(C5)CC4C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(2-adamantylidene)-4-ethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Reactant of Route 2
Reactant of Route 2
10-(2-adamantylidene)-4-ethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Reactant of Route 3
10-(2-adamantylidene)-4-ethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Reactant of Route 4
Reactant of Route 4
10-(2-adamantylidene)-4-ethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Reactant of Route 5
10-(2-adamantylidene)-4-ethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Reactant of Route 6
10-(2-adamantylidene)-4-ethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

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